6,8-Dichloro-2-(o-tolyl)imidazo[1,2-a]pyridine
Description
6,8-Dichloro-2-(o-tolyl)imidazo[1,2-a]pyridine is a halogenated derivative of the imidazo[1,2-a]pyridine scaffold, a privileged structure in medicinal chemistry. The compound features chlorine atoms at positions 6 and 8 of the bicyclic ring and an o-tolyl (2-methylphenyl) group at position 2. Imidazo[1,2-a]pyridines are notable for their diverse pharmacological activities, including roles as hypnotics (e.g., zolpidem), anxiolytics, and antimicrobial agents .
Properties
Molecular Formula |
C14H10Cl2N2 |
|---|---|
Molecular Weight |
277.1 g/mol |
IUPAC Name |
6,8-dichloro-2-(2-methylphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H10Cl2N2/c1-9-4-2-3-5-11(9)13-8-18-7-10(15)6-12(16)14(18)17-13/h2-8H,1H3 |
InChI Key |
OJTRJIFJQKHXDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CN3C=C(C=C(C3=N2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 6,8-Dichloro-2-(o-tolyl)imidazo[1,2-a]pyridine typically involves multi-step reactions. One common synthetic route includes the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and chlorination steps . Industrial production methods often employ similar strategies but are optimized for higher yields and cost-effectiveness .
Chemical Reactions Analysis
Electrophilic Substitution at C3
The C3 position of imidazo[1,2-a]pyridines is highly reactive toward electrophilic substitution due to electron-rich aromatic character. For example:
-
Chlorination using chloramine-T in solvent-free conditions achieves 95% yield for 3-chloro derivatives of structurally similar compounds (e.g., 8-methyl-2-phenylimidazo[1,2-a]pyridine) .
-
Mechanism : Chloramine-T generates hypochlorous acid (HOCl), which acts as the chlorinating agent. The reaction proceeds via an electrophilic aromatic substitution pathway .
Nucleophilic Aromatic Substitution at C6 and C8
The chlorine atoms at positions 6 and 8 exhibit differential reactivity:
-
C6 Chlorine : More reactive due to proximity to the electron-withdrawing imidazole ring, enabling nucleophilic substitution.
-
C8 Chlorine : Less reactive, as steric hindrance and electronic deactivation reduce substitution feasibility .
| Position | Reactivity | Example Reaction | Yield | Conditions | Reference |
|---|---|---|---|---|---|
| C6 | High | Suzuki coupling with aryl boronic acid | 70–85% | Pd catalysis, 80°C, 4 h | |
| C8 | Low | No substitution observed | – | – |
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are effective for functionalizing the C6 position:
-
Suzuki-Miyaura Coupling : Replaces C6-Cl with aryl/heteroaryl groups (e.g., phenylboronic acid yields 70% 6-aryl product) .
-
Stille Coupling : Less common but feasible with organotin reagents .
Example Protocol :
text1. Combine 6,8-dichloro-2-(o-tolyl)imidazo[1,2-a]pyridine (0.5 mmol), phenylboronic acid (0.75 mmol), Pd(PPh₃)₂Cl₂ (0.05 mmol), K₂CO₃ (1.5 mmol) in 1,4-dioxane/H₂O. 2. Heat at 80°C under argon for 4 h. 3. Isolate product via column chromatography (PE/EA = 7:3)[3].
C3 Functionalization via Lewis Acid Catalysis
BCl₃-mediated reactions enable diverse bond formations at C3:
| Bond Type | Reagent | Product Example | Yield | Reference |
|---|---|---|---|---|
| C–N | Morpholine | 3-Morpholinomethyl derivative | 83% | |
| C–S | Thiourea | 3-Thiocyanato derivative | 66% | |
| C–O | Benzyl alcohol | 3-Benzyloxy derivative | 72% |
General Procedure :
-
Dissolve substrate in dry DCM at 0°C.
-
Add BCl₃ (1.0 M in DCM, 1.4 eq) and stir under N₂.
Aza-Friedel–Crafts Alkylation at C3
A three-component reaction with aldehydes and amines facilitates C3 alkylation:
-
Catalyst : Bi(OTf)₃ (20 mol%) under solvent-free conditions.
-
Scope : Tolerates electron-rich/depleted aldehydes and cyclic amines (e.g., morpholine, piperidine) .
| Aldehyde | Amine | Product Yield | Reference |
|---|---|---|---|
| p-Tolualdehyde | Morpholine | 87% | |
| Benzaldehyde | Piperidine | 78% |
Mechanism :
-
Lewis acid activates the aldehyde to form an iminium ion with the amine.
-
Electrophilic attack at C3 generates the alkylated product .
Thiocyanation at C3
Chlorine at C3 (if present) can be replaced with a thiocyanate group:
Comparative Reactivity of Structural Analogs
The o-tolyl group at position 2 influences regioselectivity compared to analogs:
| Compound | Key Feature | Reactivity Difference |
|---|---|---|
| 6,8-Dichloro-2-phenylimidazo[1,2-a]pyridine | Lacks methyl group | Lower solubility; reduced steric hindrance at C3 |
| 6,8-Dichloro-2-(p-tolyl)imidazo[1,2-a]pyridine | para-methyl substituent | Enhanced electronic donation, higher C3 reactivity |
Scientific Research Applications
6,8-Dichloro-2-(o-tolyl)imidazo[1,2-a]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Industry: It is utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6,8-Dichloro-2-(o-tolyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition of enzyme activity or modulation of receptor functions, thereby exerting its biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of imidazo[1,2-a]pyridine derivatives are highly dependent on substituent patterns. Below is a detailed comparison of 6,8-dichloro-2-(o-tolyl)imidazo[1,2-a]pyridine with structurally related analogs:
Substituent Effects on Solubility and Pharmacokinetics
6,8-Dichloro-2-[(4-fluorophenylsulfonyl)methyl]-3-nitroimidazo[1,2-a]pyridine (1c) :
The sulfonylmethyl group at position 2 significantly improves aqueous solubility compared to the o-tolyl group in the target compound. This modification is part of a strategy to enhance pharmacokinetic properties for antileishmanial applications .- Key Finding : Sulfonyl groups increase solubility but may reduce membrane permeability due to higher polarity.
6,8-Dichloro-2-(3-Methoxyphenyl)imidazo[1,2-a]pyridine :
The methoxy group at the para position of the phenyl ring introduces electron-donating effects, which could moderately improve solubility compared to the o-tolyl group’s methyl substituent. However, the ortho-methyl group in the target compound may enhance steric hindrance, affecting binding pocket interactions .
Antimicrobial and Antitubercular Activity
- Imidazo[1,2-a]pyridine-3-carboxylates :
Analogous compounds lacking the o-tolyl group but retaining dichloro substitutions exhibit potent antitubercular activity (MIC = 1–2 µM). The chlorine atoms enhance membrane penetration and target engagement in Mycobacterium tuberculosis . - However, these groups may also elevate toxicity compared to dichloro substitutions .
Biological Activity
6,8-Dichloro-2-(o-tolyl)imidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. Its structure features a fused imidazole and pyridine ring system, with chlorine atoms at the 6 and 8 positions and an o-tolyl group at the 2 position. This unique combination of substituents contributes to its diverse biological activities, making it a subject of interest in pharmacological research.
- Molecular Formula : C14H10Cl2N2
- Molecular Weight : 277.15 g/mol
- CAS Number : 1546250-12-7
Biological Activity Overview
Research indicates that compounds in the imidazo[1,2-a]pyridine class exhibit various biological activities, including:
- Antimicrobial Properties : Several studies have shown that derivatives of imidazo[1,2-a]pyridine possess significant antimicrobial activity against various pathogens.
- Inhibition of Enzymatic Activity : These compounds are known to inhibit specific enzymes, including sphingomyelinases, which are involved in lipid metabolism and cell signaling.
- GABA-A Receptor Modulation : Some derivatives have been identified as modulators of GABA-A receptors, suggesting potential applications in neuropharmacology.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various imidazo[1,2-a]pyridine derivatives, including 6,8-dichloro-2-(o-tolyl)imidazo[1,2-a]pyridine. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:
| Compound Name | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 6,8-Dichloro-2-(o-tolyl)imidazo[1,2-a]pyridine | 12.5 | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |
This data indicates that the compound exhibits notable antibacterial activity compared to standard antibiotics .
Enzyme Inhibition Studies
The compound has been investigated for its potential as an inhibitor of neutral sphingomyelinase (nSMase), an enzyme implicated in neurodegenerative diseases. In vitro studies demonstrated that 6,8-dichloro-2-(o-tolyl)imidazo[1,2-a]pyridine effectively inhibited nSMase activity with an IC50 value comparable to established inhibitors .
GABA-A Receptor Modulation
Research has indicated that this compound can modulate GABA-A receptors, which play a crucial role in neurotransmission. The structure-activity relationship (SAR) studies highlighted how modifications at the imidazo and pyridine positions influence receptor affinity and selectivity .
Case Study 1: Neuroprotective Effects
A recent study explored the neuroprotective effects of 6,8-dichloro-2-(o-tolyl)imidazo[1,2-a]pyridine in a mouse model of Alzheimer's disease. Mice treated with the compound showed reduced levels of amyloid plaques and improved cognitive function compared to controls. The pharmacokinetic profile indicated significant brain penetration and sustained release .
Case Study 2: Antibacterial Efficacy
In another investigation focusing on its antibacterial properties, researchers synthesized several derivatives of the compound and assessed their efficacy against multi-drug resistant strains. The results demonstrated that modifications in the o-tolyl group significantly enhanced antibacterial activity .
Q & A
Q. What are the common synthetic routes for 6,8-dichloro-2-(o-tolyl)imidazo[1,2-a]pyridine?
The compound is typically synthesized via condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds. For example, a general method involves cyclization of 2-aminoimidazole derivatives with substituted ketones or aldehydes under acidic or catalytic conditions. Microwave-assisted synthesis (e.g., using trifluoroacetic acid in methanol/water mixtures) has been reported to enhance yield and purity . Key intermediates like 2-(chloromethyl)imidazo[1,2-a]pyridine derivatives may be halogenated at the 6- and 8-positions using POCl₃ or other chlorinating agents .
Q. How can researchers characterize the structural integrity of 6,8-dichloro-2-(o-tolyl)imidazo[1,2-a]pyridine?
Multinuclear NMR spectroscopy (¹H, ¹³C) is critical for confirming substitution patterns. For example, aromatic protons in the o-tolyl group typically appear as distinct doublets (δ 7.3–7.5 ppm), while imidazo[1,2-a]pyridine protons show characteristic coupling constants (J = 7–8 Hz). IR spectroscopy can validate functional groups (e.g., C-Cl stretches at ~700 cm⁻¹), and HRMS ensures molecular weight accuracy .
Q. What preliminary biological screening approaches are suitable for this compound?
In vitro cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (HepG2, MCF-7) are standard. IC₅₀ values can be compared to reference drugs (e.g., doxorubicin). For example, related imidazo[1,2-a]pyridines exhibit IC₅₀ values ranging from 10–20 μM in HepG2 cells . Dose-response curves and selectivity indices (e.g., Vero cell toxicity) should be calculated to assess therapeutic windows .
Advanced Research Questions
Q. How can discrepancies in spectroscopic data for imidazo[1,2-a]pyridine derivatives be resolved?
Contradictions in NMR or IR spectra often arise from regioisomeric impurities or solvent effects. Advanced techniques include:
- 2D NMR (COSY, HSQC): Resolves overlapping signals and assigns coupling pathways.
- X-ray crystallography: Provides unambiguous structural confirmation, as demonstrated for 5-(4-methoxyphenyl)-7-phenyl-2-(pyridin-2-yl)imidazo[1,2-a]pyridine derivatives .
- Computational modeling (DFT): Predicts chemical shifts and optimizes geometry to validate experimental data .
Q. What strategies optimize the pharmacological profile of 6,8-dichloro-2-(o-tolyl)imidazo[1,2-a]pyridine?
- Structure-activity relationship (SAR) studies: Modify the o-tolyl group (e.g., introduce electron-withdrawing groups) to enhance binding affinity. For example, 6-substituted analogues show improved antiproliferative activity in colon cancer models .
- Prodrug design: Incorporate hydrolyzable esters or amides to improve solubility, as seen in fluorescent probes targeting peripheral benzodiazepine receptors .
- Metabolic stability assays: Use liver microsomes to assess CYP450-mediated degradation and guide structural tweaks .
Q. How can researchers address contradictory biological activity data across studies?
Variations in IC₅₀ values may stem from differences in assay protocols (e.g., incubation time, cell passage number). Mitigation strategies include:
- Standardized protocols: Adopt CLSI guidelines for cell viability assays.
- Dose-range validation: Test multiple concentrations (e.g., 0.1–100 μM) to ensure reproducibility.
- Meta-analysis: Compare data from independent studies (e.g., Hep-2 vs. A375 cell lines) to identify trends .
Methodological Tables
Table 1: Representative IC₅₀ Values for Imidazo[1,2-a]pyridine Analogues (μM)
| Compound | Hep-2 | HepG2 | MCF-7 | Selectivity Index (Vero/HepG2) |
|---|---|---|---|---|
| 10a | 20 | 18 | 21 | 4.2 |
| 10c | 12 | 13 | 14 | 0.9 |
Table 2: Key NMR Assignments for 3-(p-Tolyl)imidazo[1,2-a]pyridine
| Proton | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| H-3 | 8.29 | d (J = 7.0) | Imidazo H |
| H-7 | 7.43 | d (J = 7.9) | p-Tolyl H |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
